Thalidomide-5-(PEG4-amine) is a derivative of thalidomide, a compound originally developed in the 1950s for its sedative properties but later withdrawn due to its teratogenic effects. This modified version incorporates a polyethylene glycol (PEG) linker and an amine group, enhancing its solubility and bioavailability. It is primarily used in scientific research, particularly in the development of targeted protein degradation strategies.
Thalidomide-5-(PEG4-amine) is synthesized from thalidomide through a series of chemical reactions that involve the conjugation of PEG linkers and amine groups. Various suppliers, such as Tenova Pharma and AxisPharm, provide this compound for research purposes, emphasizing its role as a building block for proteolytic targeting chimeras (PROTACs) and other biochemical applications .
Thalidomide-5-(PEG4-amine) falls under the category of small molecules used in drug development, specifically as a PROTAC building block. It functions as an E3 ligase ligand, which is crucial for targeted protein degradation processes. This classification highlights its potential therapeutic applications in oncology and other diseases where protein degradation plays a significant role .
The synthesis of Thalidomide-5-(PEG4-amine) involves several key steps:
The industrial production of this compound typically employs bulk synthesis techniques, where large quantities of thalidomide and PEG4 are processed under controlled conditions to ensure high yield and purity. Purification methods such as chromatography are utilized to isolate the final product from impurities.
The molecular structure of Thalidomide-5-(PEG4-amine) can be represented by its molecular formula with a molecular weight of approximately 528 g/mol. The structure includes a thalidomide core linked to a PEG4 chain and an amine group, which enhances its reactivity and solubility in biological systems .
Thalidomide-5-(PEG4-amine) can participate in various chemical reactions:
Common reagents for substitution reactions include triethylamine as a base, while hydrogen peroxide may be used for oxidation, and sodium borohydride for reduction. The products formed from these reactions can lead to various substituted derivatives of Thalidomide-5-(PEG4-amine).
Thalidomide-5-(PEG4-amine) functions primarily through its role as a cereblon ligand within the context of PROTAC technology. The mechanism involves binding to specific target proteins via the PEG linker, facilitating their ubiquitination and subsequent degradation by the proteasome system. This targeted approach allows for selective elimination of harmful proteins associated with various diseases, including cancer .
Research indicates that compounds like Thalidomide-5-(PEG4-amine) are being explored for their ability to modulate protein levels effectively, providing insights into novel therapeutic strategies against diseases characterized by dysregulated protein expression .
Thalidomide-5-(PEG4-amine) is characterized by:
Key chemical properties include:
Thalidomide-5-(PEG4-amine) is primarily utilized in:
Thalidomide and its derivatives (lenalidomide, pomalidomide) function as cereblon (CRBN)-recruiting warheads in proteolysis-targeting chimeras (PROTACs). These immunomodulatory imide drugs (IMiDs) bind CRBN—a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4CRBN)—reprogramming its substrate specificity. Structural analysis reveals that thalidomide occupies the tri-Trp pocket within CRBN’s β-hairpin domain, inducing conformational changes that enable neosubstrate recruitment [1] [5] [10]. This mechanism hijacks the ubiquitin-proteasome system (UPS), where the PROTAC facilitates target protein polyubiquitination and degradation.
Thalidomide-5-(PEG4-amine) specifically exploits this mechanism. Its phthalimide ring binds CRBN, while the terminal amine enables conjugation to target protein ligands via amide/carbamate linkages. This modularity allows degradation of diverse proteins (kinases, transcription factors) previously deemed "undruggable" [2] [9]. The CRBN:thalidomide interaction is clinically validated in multiple myeloma therapies, underscoring its reliability in PROTAC design [10].
Table 1: CRBN-Recruiting Thalidomide Derivatives in Clinical-Stage PROTACs
PROTAC Name | Target Protein | Clinical Phase | E3 Ligase Ligand |
---|---|---|---|
ARV-471 | Estrogen Receptor α | Phase 2 | Thalidomide derivative |
ARV-110 | Androgen Receptor | Phase 1/2 | Thalidomide derivative |
CC-94676 | Androgen Receptor | Phase 1 | Lenalidomide derivative |
KT-474 | IRAK4 | Phase 1 | Thalidomide derivative |
The efficiency of CRBN recruitment by thalidomide derivatives hinges on precise molecular interactions within CRBN’s hydrophobic binding pocket. Key structural features include:
Biophysical studies show thalidomide analogs exhibit KD values for CRBN ranging from 1–10 µM. While not ultra-high-affinity, this suffices for PROTAC function due to the catalytic degradation mechanism [5].
The PEG4 linker in Thalidomide-5-(PEG4-amine) is critical for ternary complex formation. Key advantages over alkyl/aryl linkers include:
Table 2: Linker Performance Metrics in CRBN-Based PROTACs
Linker Type | Length (Atoms) | Relative Degradation Efficiency (DC50) | Solubility (LogS) | Proteolytic Stability |
---|---|---|---|---|
PEG4 | 18 | 1.0 (Reference) | -3.2 | High |
Alkyl | 12 | 0.3–0.5 | -4.8 | Moderate |
Aromatic | 10 | 0.2–0.4 | -5.1 | High |
Despite advantages, PEG4 can entropically penalize ternary complex formation. Recent designs hybridize PEG4 with rigid motifs (e.g., piperazine) to balance flexibility and orientation [1].
The efficacy of Thalidomide-5-(PEG4-amine)-based PROTACs depends on the stability and lifetime of the POI:PROTAC:CRBN ternary complex. Critical parameters include:
Table 3: Thermodynamic and Kinetic Parameters of Ternary Complexes
PROTAC | KD (CRBN) [µM] | KD (Ternary) [nM] | Cooperativity (α) | Residence Time (τ, min) |
---|---|---|---|---|
Thal-PEG4-JQ1 | 3.5 | 45 | 3.8 | 7.2 |
Thal-Alkyl-JQ1 | 3.5 | 220 | 1.1 | 2.1 |
Len-PEG4-OTX015 | 1.8 | 38 | 4.2 | 8.5 |
Negative cooperativity (α <1) arises from suboptimal linkers causing steric clashes—a key limitation overcome by PEG4’s flexibility [5] [7].
Concluding Remarks
Thalidomide-5-(PEG4-amine) exemplifies rational molecular glue design, leveraging CRBN’s plasticity to degrade diverse pathologic targets. Its PEG4 linker balances hydrophilicity, length, and flexibility—optimizing ternary complex kinetics while maintaining synthetic feasibility. Future work will refine linker chemistries to minimize entropic penalties and enhance degradation efficiency.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7